molecular formula C8H7ClF2O2S B2716123 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride CAS No. 1564905-81-2

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B2716123
CAS No.: 1564905-81-2
M. Wt: 240.65
InChI Key: FUFBQWQNKRRDEH-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.65 g/mol . It is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further substituted with two fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Safety and Hazards

The compound is labeled with the GHS pictograms GHS05 and GHS07, indicating that it is corrosive and harmful . The hazard statements H302, H314, and H335 suggest that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 2,6-difluorobenzene with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through various techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Mechanism of Action

The mechanism of action of 2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride
  • 2-(3,5-Difluorophenyl)ethane-1-sulfonyl chloride
  • 2-(2,6-Dichlorophenyl)ethane-1-sulfonyl chloride

Uniqueness

2-(2,6-Difluorophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This positioning can also affect the physical and chemical properties of the compound, making it distinct from other similar compounds .

Properties

IUPAC Name

2-(2,6-difluorophenyl)ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c9-14(12,13)5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFBQWQNKRRDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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